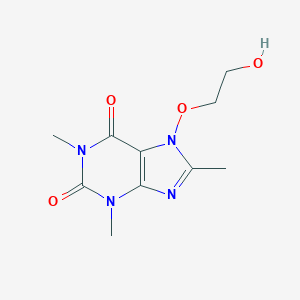
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine, commonly known as Theophylline, is a methylxanthine drug that is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for decades as a bronchodilator, but it also has other pharmacological effects that make it a subject of ongoing research.
作用机制
Theophylline works by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation and bronchodilation. Theophylline also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
生化和生理效应
Theophylline has a wide range of biochemical and physiological effects. It increases heart rate and cardiac output, dilates blood vessels, and increases diuresis. Theophylline also has effects on the central nervous system, including increased alertness and decreased fatigue. Theophylline has been shown to increase the production of surfactant in the lungs, which can improve lung function in premature infants with respiratory distress syndrome.
实验室实验的优点和局限性
Theophylline has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established pharmacological profile. Theophylline is also relatively stable and can be stored for long periods of time. However, Theophylline has limitations in lab experiments as well. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life and can be rapidly metabolized by the liver, which can complicate dosing.
未来方向
There are several potential future directions for Theophylline research. One area of interest is the use of Theophylline in combination with other drugs for the treatment of respiratory diseases. Another potential direction is the investigation of Theophylline as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease. Theophylline may also have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications of Theophylline.
Conclusion:
In conclusion, Theophylline is a methylxanthine drug that has been used for decades as a bronchodilator. It has a wide range of pharmacological effects and has been investigated for its potential use in the treatment of other diseases. Theophylline has advantages and limitations for lab experiments, and there are several potential future directions for research. Theophylline remains an important subject of ongoing research in the scientific community.
合成方法
Theophylline is synthesized from xanthine, which is found in many plants, including tea leaves and coffee beans. The synthesis of Theophylline involves the alkylation of xanthine with ethylene oxide to produce 7-(2-Hydroxyethoxy)-1,3-dimethylxanthine, which is then methylated to produce Theophylline.
科学研究应用
Theophylline has been extensively studied for its pharmacological effects. It has been shown to have bronchodilator, anti-inflammatory, and immunomodulatory effects. Theophylline has also been investigated for its potential use in the treatment of other diseases such as heart failure, renal failure, and neurological disorders.
属性
CAS 编号 |
19774-85-7 |
|---|---|
产品名称 |
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine |
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
7-(2-hydroxyethoxy)-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6-11-8-7(14(6)18-5-4-15)9(16)13(3)10(17)12(8)2/h15H,4-5H2,1-3H3 |
InChI 键 |
SNNMBEAKYQMGOB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
规范 SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
同义词 |
7-(beta-Hydroxyaethoxy)-8-methyltheophyllin [German] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



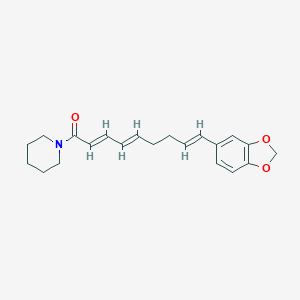
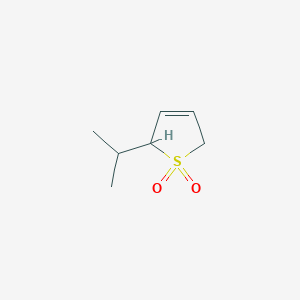
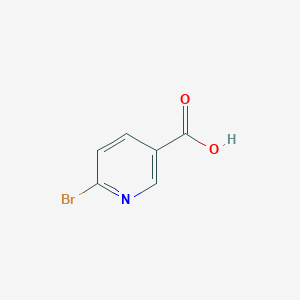
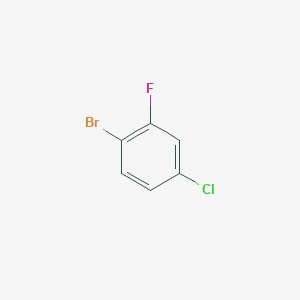
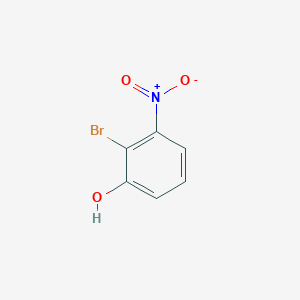
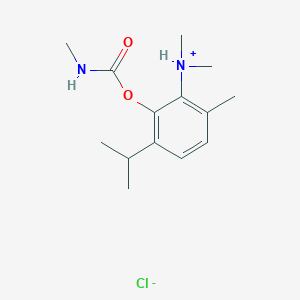
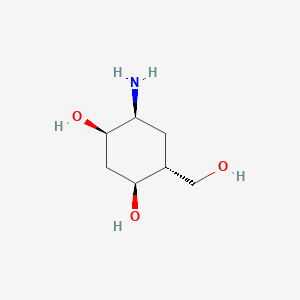
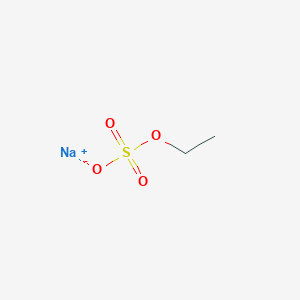
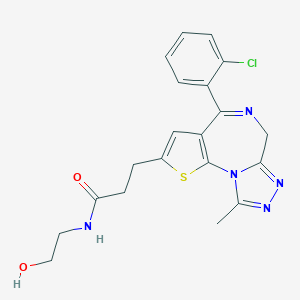
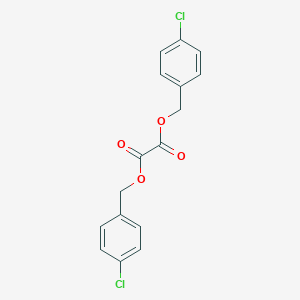
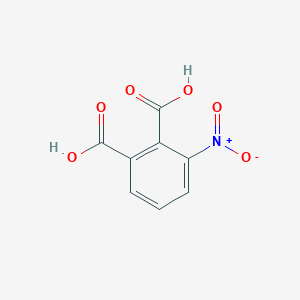
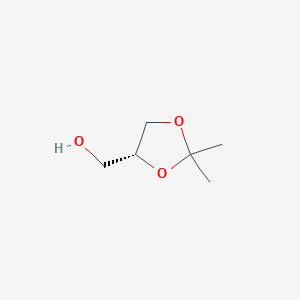
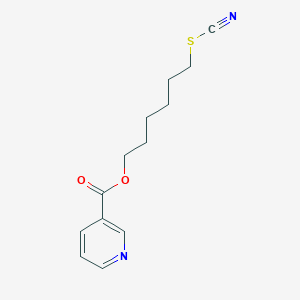
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)